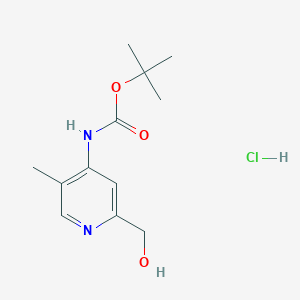
4-(Boc-amino)-5-methylpyridine-2-methanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662046” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662046” involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The synthetic routes are designed to maximize yield and purity, ensuring that the final product meets the required specifications.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662046” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors. The process is carefully monitored to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662046” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32662046” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD32662046” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Wissenschaftliche Forschungsanwendungen
“MFCD32662046” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “MFCD32662046” is investigated for its potential therapeutic properties and its ability to modulate specific biological pathways. In industry, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of “MFCD32662046” involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the observed effects.
Eigenschaften
Molekularformel |
C12H19ClN2O3 |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4;/h5-6,15H,7H2,1-4H3,(H,13,14,16);1H |
InChI-Schlüssel |
DSJYKCOGAIAQMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




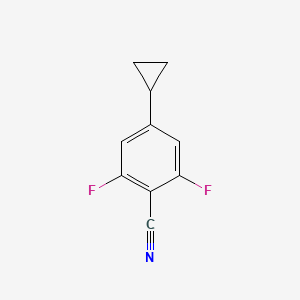


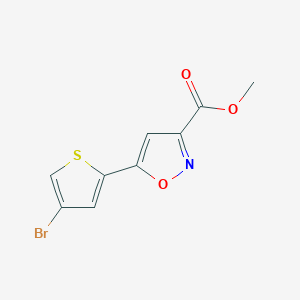





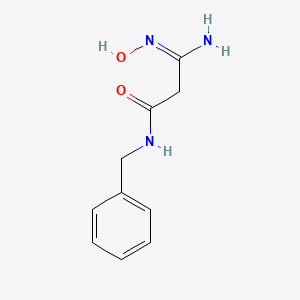
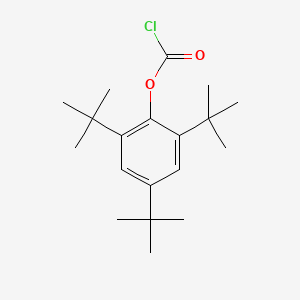
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
